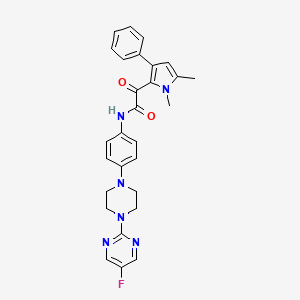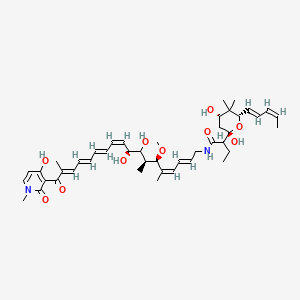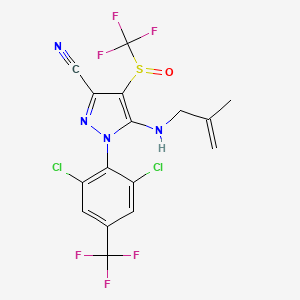
Flufiprole
描述
Flufiprole is a nonsystemic phenylpyrazole insecticide that targets the GABA receptor . It is used in rice fields and is excellent in controlling a wide range of pests . The chemical formula of Flufiprole is C16H10Cl2F6N4OS .
Synthesis Analysis
The synthesis of Flufiprole involves several steps, including the oxidation of sulfur into sulfoxide . Preliminary experiments for the metabolism assay of Flufiprole were conducted both in vitro and in vivo .
Molecular Structure Analysis
The molecular weight of Flufiprole is 491.24 . The structure of Flufiprole includes a phenylpyrazole group, which is crucial for its insecticidal activity .
Chemical Reactions Analysis
Flufiprole undergoes various chemical reactions in the environment and within organisms. For instance, it has been found to exhibit enantioselective metabolism in rat and human liver microsomes .
Physical And Chemical Properties Analysis
Flufiprole is a solid substance with a molecular weight of 491.24 . It has a complex structure that includes two chlorine atoms, six fluorine atoms, and a cyano substituent .
科学研究应用
Specific Scientific Field
This research falls under the field of Pesticide Science .
Summary of the Application
Flufiprole is a pesticide that has been studied for its stereoselectivity, which refers to the preference of certain chemical reactions to occur in one stereoisomeric direction over others . This study investigates the stereoselectivity of flufiprole enantiomers in regards to their bioactivity, acute toxicity, and environmental fate .
Methods of Application or Experimental Procedures
Four types of representative insects (Plutella xylostella, Nilaparvata lugens, Mythimna separata, and Acyrthosiphon pisum) were used to investigate enantioselective bioactivity . Acute toxicities of flufiprole enantiomers toward two non-target organisms were also evaluated . Moreover, stereoselective degradation in four vegetables under field conditions was studied in response to food safety concerns .
Results or Outcomes
The bioactivity of ®-flufiprole was found to be 1.9-5.1 times higher than that of (S)-flufiprole . ®-flufiprole also showed 3.7-5.7 times higher acute toxicity to Scenedesmus obliquus and Trichogramma japonicum Ashmead than (S)-flufiprole . Opposite stereoselective degradation of the two enantiomers was observed in pak choi, spinach cucumber, and tomato .
Synthesis of Flufiprole
Specific Scientific Field
This research falls under the field of Chemical Synthesis .
Summary of the Application
Flufiprole is a heavily substituted pyrazole-based heterocycle, a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . Because of its broad bioactive spectrum, it is effective for animals as well as plants .
Methods of Application or Experimental Procedures
Researchers have developed high-yielding and effective protocols for its synthesis . This review covers the recent synthetic approaches for fipronil and its derivatives .
Results or Outcomes
The literature is replete with reports of the pesticidal activity of fipronil , a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection .
未来方向
属性
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHXBNMBZJPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flufiprole | |
CAS RN |
704886-18-0 | |
| Record name | Flufiprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0704886180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUFIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ZE3Z7AO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



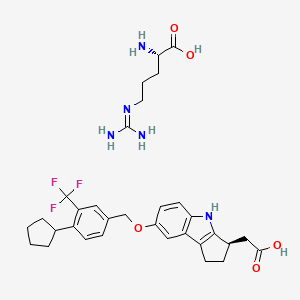
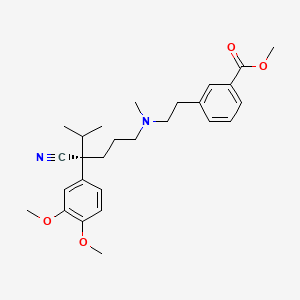
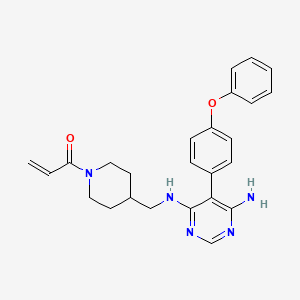
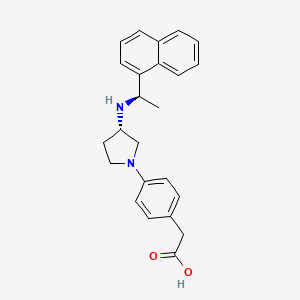
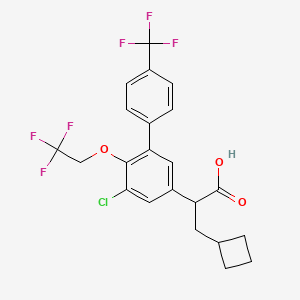
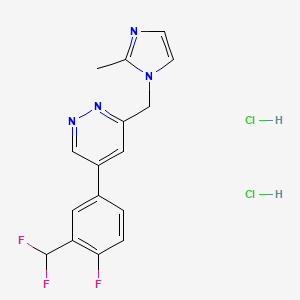
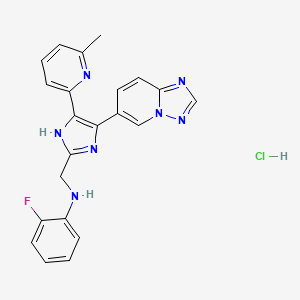
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)

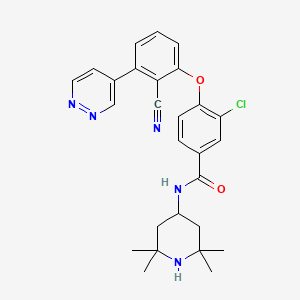
![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)
